(Hept-6-en-2-yl)benzene
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Overview
Description
(Hept-6-en-2-yl)benzene is an organic compound characterized by a benzene ring attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-6-en-2-yl)benzene typically involves the alkylation of benzene with hept-6-en-2-yl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the carbon-carbon bond between the benzene ring and the heptene chain.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar alkylation processes, often optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(Hept-6-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the heptene chain to a single bond, resulting in a saturated alkylbenzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of hept-6-en-2-yl alcohol, hept-6-en-2-one, or hept-6-en-2-oic acid.
Reduction: Formation of hept-6-ylbenzene.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
(Hept-6-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hept-6-en-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (Hept-6-en-1-yl)benzene
- (Hept-5-en-2-yl)benzene
- (Hex-6-en-2-yl)benzene
Uniqueness
(Hept-6-en-2-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
113328-03-3 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
hept-6-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-12H,1,4,6,9H2,2H3 |
InChI Key |
LTOFUJYRJCQTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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